molecular formula C20H23FN4O B4415158 2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-1-METHYL-1H-1,3-BENZODIAZOLE

2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-1-METHYL-1H-1,3-BENZODIAZOLE

Cat. No.: B4415158
M. Wt: 354.4 g/mol
InChI Key: XKIDFHSDVUUNMF-UHFFFAOYSA-N
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Description

2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-1-METHYL-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that combines a benzimidazole core with a piperazine ring and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-1-METHYL-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of the benzimidazole core. This is followed by the introduction of the piperazine ring and the fluorophenyl group. Common reagents used in these reactions include methoxybenzene, piperazine, and fluorobenzene derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-1-METHYL-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely, but they often require controlled temperatures, specific solvents, and catalysts to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the substituents introduced.

Scientific Research Applications

2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-1-METHYL-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-1-METHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-1-METHYL-1H-1,3-BENZODIAZOLE include other benzimidazole derivatives and piperazine-containing compounds. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-methoxy-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O/c1-23-19-8-7-17(26-2)13-18(19)22-20(23)14-24-9-11-25(12-10-24)16-5-3-15(21)4-6-16/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIDFHSDVUUNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)N=C1CN3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-1-METHYL-1H-1,3-BENZODIAZOLE
Reactant of Route 2
Reactant of Route 2
2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-1-METHYL-1H-1,3-BENZODIAZOLE
Reactant of Route 3
Reactant of Route 3
2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-1-METHYL-1H-1,3-BENZODIAZOLE
Reactant of Route 4
Reactant of Route 4
2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-1-METHYL-1H-1,3-BENZODIAZOLE
Reactant of Route 5
Reactant of Route 5
2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-1-METHYL-1H-1,3-BENZODIAZOLE
Reactant of Route 6
Reactant of Route 6
2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-1-METHYL-1H-1,3-BENZODIAZOLE

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